molecular formula C21H21N5O B5588209 (E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5588209
M. Wt: 359.4 g/mol
InChI Key: OZDHOULSUWTHFQ-WYMPLXKRSA-N
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Description

(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole core, a triazole moiety, and a dimethylphenoxyethyl side chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Side Chain: The indole derivative is then alkylated with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Triazole Moiety: The final step involves the formation of the triazole ring through a cyclization reaction with 1,2,4-triazole-4-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole moieties using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted indole and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The triazole moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine shares structural similarities with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol.
  • Triazole-containing compounds: Similar compounds include 1,2,4-triazole derivatives like fluconazole and voriconazole, which are known for their antifungal properties.

Uniqueness

What sets this compound apart is its combination of an indole core with a triazole moiety and a dimethylphenoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-16-6-5-7-17(2)21(16)27-11-10-25-13-18(12-24-26-14-22-23-15-26)19-8-3-4-9-20(19)25/h3-9,12-15H,10-11H2,1-2H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHOULSUWTHFQ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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